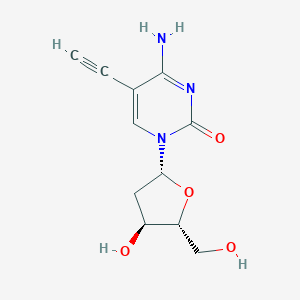

5-Ethynyl-2'-deoxycytidine

説明

特性

IUPAC Name |

4-amino-5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-2-6-4-14(11(17)13-10(6)12)9-3-7(16)8(5-15)18-9/h1,4,7-9,15-16H,3,5H2,(H2,12,13,17)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJSYXIPNSASJY-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567311 | |

| Record name | 2'-Deoxy-5-ethynylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69075-47-4 | |

| Record name | 2'-Deoxy-5-ethynylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Evolving Landscape of DNA Synthesis Monitoring: An In-depth Technical Guide to 5-Ethynyl-2'-deoxycytidine (EdC)

Introduction: Beyond Traditional Proliferation Assays

In the intricate world of cellular biology and therapeutic development, the precise measurement of DNA synthesis is a cornerstone for evaluating cell proliferation, health, and response to various stimuli. For years, the gold standard for this has been the incorporation of nucleoside analogs like [³H]thymidine and 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.[1][2] While revolutionary in their time, these methods present significant limitations, including the use of radioactivity and harsh DNA denaturation steps that can compromise sample integrity and are often incompatible with other staining techniques.[3][4]

This guide delves into a more recent and advantageous alternative: 5-ethynyl-2'-deoxycytidine (EdC). EdC, a nucleoside analog of deoxycytidine, offers a sensitive and less-damaging method for labeling proliferating cells.[1][5] Its detection relies on the principles of "click chemistry," a bioorthogonal reaction that provides a robust and specific signal without the need for antibodies or DNA denaturation.[1][6] This allows for a more streamlined workflow and better preservation of cellular architecture, making it an invaluable tool for modern research.

This document will provide a comprehensive overview of EdC, from its mechanism of incorporation and detection to detailed, field-proven protocols for its application in both microscopy and flow cytometry. We will also explore the critical nuances of its use, offering insights to ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

The Core Mechanism: EdC Incorporation and Bioorthogonal Detection

The utility of EdC as a marker for DNA synthesis lies in a two-step process: its incorporation into replicating DNA and its subsequent detection via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[6][7]

Step 1: Incorporation into Nascent DNA

Being an analog of deoxycytidine, EdC is recognized and utilized by the cellular machinery during DNA replication. Once introduced to cells, EdC is transported into the cell and phosphorylated to its triphosphate form, this compound triphosphate (EdCTP).[6][8] DNA polymerases then incorporate EdCTP into newly synthesized DNA strands in place of the natural deoxycytidine triphosphate (dCTP).[6][8] Kinetic analyses have demonstrated that EdCTP is an accepted substrate for DNA polymerases, with an incorporation efficiency that is only modestly less than that of the native dC.[6][8]

It is important to note that in some human cell lines, EdC can be converted to 5-ethynyl-2'-deoxyuridine (EdU) through deamination by cytidine deaminase.[9][10] This EdU is then incorporated into the DNA. The degree of this conversion can vary between cell types, and the resulting cytotoxicity is often proportional to the amount of incorporated EdU.[9][10] Despite this conversion, EdC generally exhibits lower cytotoxicity than EdU, making it a potentially better option for long-term studies.[1]

Step 2: Detection via Click Chemistry

The key to EdC's utility is the ethynyl group, a terminal alkyne that is absent in natural DNA. This alkyne serves as a bioorthogonal handle for a highly specific chemical reaction. After EdC incorporation, cells are fixed and permeabilized to allow the entry of the detection reagents. The ethynyl group on the incorporated EdC is then covalently linked to a fluorescently labeled azide (e.g., Alexa Fluor™ azide) through a copper(I)-catalyzed click reaction.[6][7] This reaction is highly efficient, specific, and occurs under mild conditions, preserving cellular morphology and allowing for multiplexing with other fluorescent probes.[11]

Comparative Analysis: EdC vs. BrdU and EdU

The choice of a nucleoside analog for proliferation assays depends on the specific experimental needs. Here's a comparative overview of EdC, BrdU, and EdU:

| Feature | EdC (this compound) | BrdU (5-bromo-2'-deoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) |

| Detection Method | Copper(I)-catalyzed click chemistry with a fluorescent azide.[1][6] | Antibody-based detection using a specific monoclonal antibody.[3] | Copper(I)-catalyzed click chemistry with a fluorescent azide.[1][4] |

| DNA Denaturation | Not required.[1][4] | Required (acid or heat treatment).[3] | Not required.[1][4] |

| Sensitivity | High, comparable to EdU.[1] | High, but can be affected by denaturation efficiency. | High. |

| Cytotoxicity | Lower than EdU, especially when combined with thymidine.[1] | Can be cytotoxic and affect the cell cycle. | Can exhibit time-dependent inhibition of cell growth.[1] |

| Protocol Simplicity | Simple and fast. | More complex and time-consuming due to denaturation and antibody incubation steps. | Simple and fast. |

| Multiplexing | Highly compatible with other fluorescent probes and antibody staining. | Limited compatibility due to harsh denaturation steps. | Highly compatible with other fluorescent probes and antibody staining. |

| In Vivo Use | Demonstrated to be a specific and reliable reporter of DNA replication in vivo.[6][8] | Widely used, but denaturation can be challenging in tissue samples.[3] | Widely used for in vivo studies. |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for using EdC to label and detect proliferating cells. Optimization may be required depending on the cell type and experimental conditions.

Protocol 1: EdC Labeling and Detection for Fluorescence Microscopy

This protocol is designed for cells grown on coverslips or in chamber slides.

Materials:

-

This compound (EdC)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

3% Bovine Serum Albumin (BSA) in PBS

-

Click reaction cocktail components:

-

Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate, freshly prepared)

-

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

EdC Labeling:

-

Culture cells to the desired confluency.

-

Add EdC to the culture medium at a final concentration of 10-20 µM.

-

Incubate for the desired length of time (e.g., 1-2 hours for cell cycle analysis, or longer for pulse-chase experiments). The incubation time should be optimized for your specific cell line and experimental goals.

-

-

Cell Fixation:

-

Cell Permeabilization:

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use by adding the components in the following order: fluorescent azide, copper(II) sulfate, and sodium ascorbate to the reaction buffer.[12] The exact concentrations may vary depending on the kit manufacturer's instructions.

-

Add the reaction cocktail to the cells, ensuring they are completely covered.

-

Incubate for 30 minutes at room temperature, protected from light.[4][12]

-

Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.[4]

-

-

Nuclear Staining and Imaging:

-

(Optional) Incubate the cells with a nuclear counterstain like DAPI or Hoechst 33342.[12]

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Protocol 2: EdC Labeling and Detection for Flow Cytometry

This protocol is for cells grown in suspension or adherent cells that have been detached.

Materials:

-

Same as for microscopy, with the addition of a flow cytometer and appropriate tubes.

Procedure:

-

EdC Labeling:

-

Label cells in suspension or in culture plates with 10-20 µM EdC for the desired duration.

-

-

Cell Harvesting and Fixation:

-

Cell Permeabilization:

-

Click Reaction:

-

Analysis by Flow Cytometry:

-

(Optional) Stain with a DNA content dye (e.g., propidium iodide) for cell cycle analysis.

-

Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

-

Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.

-

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the reliability of your EdC-based proliferation data, consider the following self-validating steps:

-

Negative Controls: Always include a sample of cells that have not been treated with EdC but are subjected to the entire fixation, permeabilization, and click reaction process. This will account for any background fluorescence.

-

Positive Controls: Use a known proliferating cell line or a condition that stimulates proliferation to confirm that the EdC labeling and detection are working correctly.

-

Titration of EdC: Determine the optimal concentration of EdC for your cell type. Too high a concentration may lead to cytotoxicity, while too low a concentration will result in a weak signal.

-

Time-Course Experiments: Perform a time-course experiment to determine the optimal labeling duration for your specific research question.

-

Cell Viability Assessment: Concurrently assess cell viability (e.g., using a live/dead stain) to ensure that the observed effects are not due to EdC-induced toxicity.

Conclusion: A Powerful Tool for Modern Cell Biology

This compound has emerged as a powerful and versatile tool for the study of DNA synthesis and cell proliferation. Its reliance on the bioorthogonal click chemistry reaction for detection circumvents the major drawbacks of traditional methods like BrdU labeling, offering a milder, faster, and more adaptable workflow. The ability to multiplex EdC labeling with other fluorescent probes opens up new avenues for complex cellular analyses. As with any technique, a thorough understanding of its mechanism and careful optimization of the protocol are paramount to generating high-quality, reproducible data. This guide provides the foundational knowledge and practical steps for researchers to confidently integrate EdC into their experimental repertoire and advance their understanding of the dynamic processes governing cellular life.

References

- A Head-to-Head Comparison of EdC and BrdU for In Vivo Prolifer

- Carell, T., et al. (2012). Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine. ChemBioChem. (URL: [Link])

- Guan, Z., et al. (2011). Intracellular detection of cytosine incorporation in genomic DNA by using this compound. Chembiochem : a European journal of chemical biology. (URL: [Link])

- Recent advances in oligonucleotide-based sensor technology for detection of endocrine-disrupting chemicals (EDC)

- EdC labeling enables super-resolution imaging of DNA structure. (A)...

- Electronic Data Capture (EDC) Systems – A Complete Guide - Clinion. (URL: [Link])

- Li, Z., et al. (2011). This compound as a new agent for DNA labeling: detection of proliferating cells. Analytical biochemistry. (URL: [Link])

- What is Electronic Data Capture (EDC) and How does it work? - Collective Minds. (URL: [Link])

- DNA synthesis monitoring (Cell prolifer

- What is an EDC System and How Does it Support Clinical Trials? - NAMSA. (URL: [Link])

- Essential Guide to Electronic Data Capture (EDC) in Clinical Trials. (URL: [Link])

- Electronic Data Capture (EDC) Systems: What to Know - Greenlight Guru. (URL: [Link])

- Ligasová, A., et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and this compound. Open biology. (URL: [Link])

- Endocrine-Disrupting Chemicals: Science and Policy - PMC - PubMed Central. (URL: [Link])

- Cell Function | Overview of Common Cell Proliferation Assays - Elabscience. (URL: [Link])

- Selecting the Best Method for Measuring Cell Prolifer

- EDC cross-linking improves detection of plant siRNA. (a) RNA was...

- Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])

- Ligasová, A., et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. Open Biology. (URL: [Link])

- The Difference between BrdU and EdU (Cell prolifer

- Endocrine-Disrupting Chemicals and Public Health Protection: A Statement of Principles from The Endocrine Society - PMC - PubMed Central. (URL: [Link])

- This compound (5-EdC)

- Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjug

- Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore. (URL: [Link])

- Sensor technologies for the detection and monitoring of endocrine-disrupting chemicals. (URL: [Link])

- Rapid and ultrasensitive detection of endocrine disrupting chemicals using a nanosensor-enabled cell-based pl

- Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (URL: [Link])

- Flow Cytometry Protocol: Step-by-Step Guide for FACS Analysis | Boster Bio. (URL: [Link])

- Many Ways - Endocrine disruptors: exploring present challenges and future developments. (URL: [Link])

Sources

- 1. This compound as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 6. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 8. Intracellular detection of cytosine incorporation in genomic DNA by using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. lumiprobe.com [lumiprobe.com]

- 12. vectorlabs.com [vectorlabs.com]

The In-Depth Technical Guide to 5-Ethynyl-2'-Deoxycytidine (EdC) Detection: Principles, Protocols, and Field-Proven Insights

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of 5-ethynyl-2'-deoxycytidine (EdC) for the detection of DNA synthesis and cell proliferation. Moving beyond a simple recitation of protocols, this document delves into the underlying mechanisms, explains the rationale behind experimental choices, and offers field-proven insights to ensure robust and reliable results.

The Rationale for an Alternative: Limitations of Traditional Proliferation Assays

For decades, the gold standard for measuring cell proliferation has been the incorporation of nucleoside analogs into newly synthesized DNA during the S-phase of the cell cycle.[1][2][3] The most common of these, 5-bromo-2'-deoxyuridine (BrdU), is a thymidine analog that can be detected using specific antibodies.[1] However, the detection of BrdU requires harsh DNA denaturation steps, typically involving acid or heat, to expose the incorporated BrdU to the antibody.[1] This process can compromise the structural integrity of the cell and its components, often hindering the simultaneous detection of other cellular markers.[1]

The "Click" Chemistry Revolution: Introducing EdC

To overcome the limitations of BrdU, a new generation of nucleoside analogs was developed, leveraging the power of "click" chemistry.[4][5] "Click" chemistry, a term coined by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and simple to perform.[6] The most prominent example in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8][9]

This compound (EdC) is a nucleoside analog of deoxycytidine that contains a terminal alkyne group.[2][5][10] This alkyne group is the key to its detection. After EdC is incorporated into newly synthesized DNA, the alkyne handle can be covalently linked to a fluorescently labeled azide molecule via the CuAAC reaction.[5][10] This reaction is highly specific and occurs under mild conditions, eliminating the need for DNA denaturation.[3][5]

The Core Principle: A Two-Step Process

The detection of EdC is a two-step process:

-

Incorporation: Cells are incubated with EdC, which is taken up by the cells and incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][10]

-

Detection: The cells are then fixed and permeabilized, followed by the "click" reaction. A fluorescent azide is added along with a copper(I) catalyst, which covalently attaches the fluorescent probe to the ethynyl group of the incorporated EdC.[4][10]

The resulting fluorescent signal allows for the identification and quantification of proliferating cells using various techniques such as fluorescence microscopy and flow cytometry.[2]

The EdC vs. EdU Debate: A Matter of Metabolism and Cytotoxicity

Another popular "click" chemistry-based nucleoside analog is 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog.[2][3][4] While both EdC and EdU offer significant advantages over BrdU, there are important differences to consider.

Studies have shown that EdC can be converted to EdU within cells through the action of cytidine deaminase.[4][5] This means that in many cell types, the nucleoside ultimately incorporated into DNA is EdU, even when the cells are treated with EdC.[4]

A key advantage of using EdC is its reported lower cytotoxicity compared to EdU, especially in long-term studies.[2][3] This is a critical consideration for experiments that require prolonged exposure to the labeling reagent. However, the cytotoxicity of EdU can be mitigated by using lower concentrations and shorter incubation times.

Experimental Workflow: A Step-by-Step Guide

The following is a general workflow for an EdC-based cell proliferation assay. Specific protocols for fluorescence microscopy and flow cytometry are detailed below.

Caption: General workflow for EdC-based cell proliferation assays.

Protocol for Fluorescence Microscopy

This protocol provides a detailed methodology for detecting EdC incorporation in adherent cells using fluorescence microscopy.

Materials:

-

Cells cultured on coverslips

-

Complete cell culture medium

-

EdC solution (e.g., 10 mM in DMSO)

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Wash buffer (e.g., 3% BSA in PBS)

-

Click reaction cocktail (see table below)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Mounting medium

Click Reaction Cocktail Preparation (per sample):

| Component | Volume | Final Concentration |

| Click Reaction Buffer | 43 µL | 1X |

| Copper Sulfate (CuSO4) | 2 µL | 4 mM |

| Fluorescent Azide | 0.5 µL | 2.5 µM |

| Reaction Buffer Additive | 5 µL | 1X |

Procedure:

-

EdC Labeling: Add EdC to the cell culture medium to a final concentration of 10 µM. Incubate for the desired period (e.g., 2 hours) under normal cell culture conditions.

-

Fixation: Remove the culture medium and wash the cells once with PBS. Add 1 mL of fixative solution and incubate for 15 minutes at room temperature.[11]

-

Permeabilization: Remove the fixative and wash the cells twice with wash buffer. Add 1 mL of permeabilization solution and incubate for 20 minutes at room temperature.[11]

-

Click Reaction: Wash the cells twice with wash buffer. Prepare the click reaction cocktail as described in the table above. Add 500 µL of the reaction cocktail to each coverslip and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Remove the reaction cocktail and wash the cells once with wash buffer.

-

Nuclear Staining: Incubate the cells with a nuclear counterstain solution (e.g., Hoechst 33342) for 15-30 minutes at room temperature, protected from light.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Protocol for Flow Cytometry

This protocol details the detection of EdC incorporation in a cell suspension using flow cytometry.

Materials:

-

Cell suspension

-

Complete cell culture medium

-

EdC solution (e.g., 10 mM in DMSO)

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Wash buffer (e.g., 3% BSA in PBS)

-

Click reaction cocktail (see table in section 4.1)

-

DNA staining solution (e.g., propidium iodide/RNase staining buffer)

Procedure:

-

EdC Labeling: Add EdC to the cell culture medium to a final concentration of 10 µM. Incubate for the desired period (e.g., 2 hours) under normal cell culture conditions.

-

Cell Harvesting: Harvest the cells and prepare a single-cell suspension.

-

Fixation: Fix the cells by adding 100 µL of fixative solution per 1-5 x 10^6 cells and incubate for 15 minutes at room temperature.

-

Permeabilization: Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in 100 µL of permeabilization solution and incubate for 20 minutes at room temperature.

-

Click Reaction: Wash the cells twice with wash buffer. Prepare the click reaction cocktail and add 100 µL to the cell suspension. Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells once with wash buffer.

-

DNA Staining: Resuspend the cell pellet in a DNA staining solution for cell cycle analysis (optional).

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.

Troubleshooting and Key Considerations

While the EdC detection method is robust, several factors can influence the outcome of the experiment.

| Issue | Potential Cause | Suggested Solution |

| No or weak signal | Inefficient EdC incorporation | Optimize EdC concentration and incubation time. Ensure cells are actively proliferating. |

| Incomplete click reaction | Use freshly prepared click reaction cocktail. Ensure the correct concentrations of all components. | |

| High background | Non-specific binding of the fluorescent azide | Increase the number of wash steps. Ensure adequate blocking. |

| Autofluorescence | Use appropriate controls (unlabeled cells) to set the baseline fluorescence. | |

| Cell loss | Harsh centrifugation or washing steps | Reduce centrifugation speed and be gentle during resuspension. |

| Cytotoxicity | High concentration of EdC or prolonged incubation | Perform a dose-response and time-course experiment to determine the optimal, non-toxic labeling conditions.[2] |

Concluding Remarks: A Powerful Tool for Modern Research

This compound, in conjunction with click chemistry, offers a powerful and versatile method for detecting DNA synthesis and cell proliferation. Its mild detection protocol preserves cellular integrity, making it compatible with a wide range of downstream applications, including multiplex immunofluorescence and high-content screening. By understanding the underlying principles and carefully optimizing experimental conditions, researchers can leverage the full potential of EdC to gain deeper insights into the complex processes of cell division, development, and disease.

References

- A Head-to-Head Comparison of EdC and BrdU for In Vivo Prolifer

- Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC - NIH.

- Sensor technologies for the detection and monitoring of endocrine-disrupting chemicals.

- Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC - Xenometrix.

- Cytotoxicity evaluation and mechanism of endocrine-disrupting chemicals by the embryoid body test - PMC - NIH.

- This compound as a new agent for DNA labeling: detection of prolifer

- Electrochemically protected copper(I)-catalyzed azide-alkyne cycloaddition - PubMed - NIH.

- Hormones and Endocrine-Disrupting Chemicals: Low-Dose Effects and Nonmonotonic Dose Responses - PMC - PubMed Central.

- Identifying and Characterizing Endocrine Disruptors Using a Cell Panel-based Real-time Assay - Agilent.

- Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine | Open Biology | The Royal Society.

- 5-ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PubMed Central.

- EdU Cell Prolifer

- This compound (5-EdC)

- EdU Cell Proliferation Assay Protocol For Fluorescent Microscopy | Vector Labs.

- 5-Ethynyl-2 '-deoxycytidine as a new agent for DNA labeling: Detection of proliferating cells | Request PDF - ResearchG

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Actions of endocrine-disrupting chemicals on stem/progenitor cells during development and disease in.

- BrdU staining and BrdU assay protocol - Abcam.

- Enhanced identification of endocrine disruptors through integration of science-based regulatory practices and innov

- Click Chemistry Azide-Alkyne Cycloaddition.

- Cell Proliferation Assay Protocols - Thermo Fisher Scientific.

- ENDOCRINE DISRUPTING CHEMICALS: THRE

- A, Protocol and time course for cell proliferation assay. Twenty‐four h...

- Endocrine-Disrupting Chemicals and Their Adverse Effects on the Endoplasmic Reticulum.

- Click chemistry - Wikipedia.

- An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols - Benchchem.

- Publication: Alternatives to In Vivo Tests to Detect Endocrine Disrupting Chemicals (EDCs) in Fish and Amphibians–Screening for Estrogen, Androgen And Thyroid Hormone Disruption - Health and Environmental Sciences Institute.

- instructions - edc - Thermo Fisher Scientific.

- EDC HCl impurities and ninhydrin stain : r/chemistry - Reddit.

- Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US.

- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Selecting the Best Method for Measuring Cell Prolifer

- Carbodiimide Crosslinker Chemistry: EDC and DCC - Cre

- Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC - PubMed Central.

- Azide-alkyne Huisgen cycloaddition - Wikipedia.

- Why can I get one-step EDC coupling to work but not two-step EDC... - Echemi.

- EdC labeling enables super-resolution imaging of DNA structure. (A)...

- Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjug

- Flow Cytometry Protocol | Abcam.

- EDC-HCl (EDAC) Crosslinker Protocol - ProteoChem.

- IHC Troubleshooting.

- Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?

- Flow Cytometry Protocols | Thermo Fisher Scientific - US.

- Key Steps in Flow Cytometry Protocols - Sigma-Aldrich. 4G. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound as a new agent for DNA labeling: detection of proliferating cells [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. bioclone.net [bioclone.net]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

discovery and properties of 5-ethynyl-2'-deoxycytidine

An In-Depth Technical Guide to 5-Ethynyl-2'-Deoxycytidine (EdC) for Advanced Biological Research

Authored by a Senior Application Scientist

Foreword: Beyond the Nucleoside Analog

In the dynamic landscape of cellular and molecular biology, the precise measurement of DNA synthesis is paramount to unraveling the complexities of cell proliferation, tissue homeostasis, and disease pathogenesis. For decades, researchers relied on the incorporation of labeled nucleosides, such as [³H]-thymidine and 5-bromo-2'-deoxyuridine (BrdU), to identify cells undergoing DNA replication. While foundational, these methods are beset by challenges, including the use of radioactivity and harsh DNA denaturation steps that can compromise sample integrity. The advent of "click chemistry" has revolutionized this field, introducing a new generation of nucleoside analogs that offer superior sensitivity and compatibility with a wider range of experimental techniques.

This guide provides a comprehensive exploration of one such analog, this compound (EdC). Initially investigated for its antiviral properties, EdC has found a prominent role as a powerful tool for labeling newly synthesized DNA in vitro and in vivo.[1][2][3] We will delve into the core principles of EdC, from its fundamental chemical properties and intricate mechanism of action to detailed, field-proven protocols for its application in cutting-edge research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of EdC for robust and reliable cell proliferation analysis.

Core Properties of this compound (EdC)

Understanding the fundamental characteristics of EdC is crucial for its effective application. EdC is a synthetic analog of the natural nucleoside 2'-deoxycytidine.[4] The key modification is the substitution of the hydrogen atom at the 5-position of the pyrimidine ring with a terminal ethynyl group. This seemingly small alteration has profound implications for its utility as a research tool.

Physicochemical Characteristics

A summary of the key physicochemical properties of EdC is presented in the table below. This information is essential for preparing stock solutions, designing experiments, and ensuring the stability of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N₃O₄ | [5][6] |

| Molecular Weight | 251.24 g/mol | [5][6] |

| CAS Number | 69075-47-4 | [5][6] |

| Appearance | White to off-white solid | [5][6] |

| Purity | ≥ 99% (HPLC) | [6] |

| Solubility | DMSO, PBS | [5][7] |

| Storage Conditions | -20°C, dry, under inert gas | [5][6] |

| Shelf Life | 12 months from date of delivery | [6] |

| Spectroscopic Properties | λmax: 291 nm, ε: 8.5 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [6][8] |

The Intricate Mechanism of Action: A Tale of Two Nucleosides

The biological activity of EdC is a fascinating example of intracellular metabolism shaping the utility of a synthetic molecule. While it is a deoxycytidine analog, its ultimate effect in many biological systems is mediated through its conversion to 5-ethynyl-2'-deoxyuridine (EdU).

Cellular Uptake and Metabolic Conversion

Cell-permeable EdC is transported into the cell where it is subject to the endogenous nucleotide salvage pathway. However, a critical metabolic event often occurs prior to its incorporation into DNA: the deamination of EdC to EdU, a reaction catalyzed by cytidine deaminase (CDD).[2][5][9] The resulting EdU is then phosphorylated by thymidine kinase to EdU monophosphate (EdUMP), followed by further phosphorylation to the triphosphate form (EdUTP).

It is this triphosphate analog of thymidine, EdUTP, that is recognized by DNA polymerases and incorporated into newly synthesized DNA during the S-phase of the cell cycle, in place of thymidine.[2][10] Studies have shown that in several human cell lines, the amount of EdC incorporated directly into DNA is negligible, with the vast majority of the signal coming from incorporated EdU.[2][3][9] The rate of this conversion is highly dependent on the organism and cell type, a critical consideration for experimental design.[5]

The "Click" Detection: A Nobel-Winning Chemistry

The power of EdC, and by extension EdU, lies in the terminal ethynyl group. This functional group serves as a chemical handle for a highly specific and efficient reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][5][10] This reaction, recognized with the 2022 Nobel Prize in Chemistry, allows for the covalent attachment of a fluorescently labeled azide to the ethynyl group of the incorporated nucleoside.[5]

This detection method offers significant advantages over traditional techniques like BrdU incorporation, which requires harsh DNA denaturation to allow antibody access to the incorporated BrdU.[11][12][13] The click reaction is gentle, preserving cell morphology and antigenicity, making it ideal for multiplexing with other fluorescent probes and antibodies.[5]

Caption: Workflow for EdC-based cell proliferation analysis by microscopy.

In Vitro Cell Proliferation Assay for Flow Cytometry

This protocol is adapted for analyzing cell proliferation in a suspension cell population using flow cytometry.

Materials:

-

Same as for microscopy, with the addition of a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

Procedure:

-

Prepare EdC Stock Solution: As described in 3.1.

-

Cell Culture and Labeling: Culture cells in suspension or adherent cells that are subsequently harvested. Add EdC to the culture medium to a final concentration of 10-20 µM and incubate for the desired pulse duration.

-

Harvest and Fix: Harvest the cells by centrifugation. Wash once with PBS containing 1% BSA. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Centrifuge the fixed cells, discard the supernatant, and permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.

-

Click Reaction:

-

Prepare the click reaction cocktail as described in 3.1.

-

Centrifuge the permeabilized cells and resuspend the pellet in the click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with PBS containing 1% BSA.

-

If desired, stain with a DNA content dye (e.g., DAPI, Propidium Iodide) for cell cycle analysis.

-

-

Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

Caption: Workflow for EdC-based cell proliferation analysis by flow cytometry.

EdC in Context: A Comparative Analysis

The choice of a proliferation marker depends on the specific experimental goals. Here, we compare EdC with its main counterparts.

-

EdC vs. BrdU: The primary advantage of EdC over BrdU is the mild detection chemistry. [11][12]The click reaction avoids the harsh acid or heat-based DNA denaturation required for BrdU antibody binding, which can degrade sample quality and is incompatible with many other staining procedures. [11][13]This makes EdC superior for multi-color immunofluorescence and preserving cellular morphology. [5]

-

EdC vs. EdU: As EdC is often converted to EdU intracellularly, the final detection is frequently of incorporated EdU. [2][9]However, EdC has been reported to exhibit lower cytotoxicity than EdU, especially in long-term labeling experiments, which may be advantageous in certain contexts. [1]The choice between EdC and EdU may depend on the specific cell type and the activity of cytidine deaminase. For short pulse-labeling experiments, EdU may result in a stronger signal due to a more direct metabolic pathway.

Broader Applications and Future Directions

While the primary application of EdC is in cell proliferation assays, its origins lie in antiviral research. EdC has been shown to inhibit the replication of Herpes Simplex Virus-1 (HSV-1) and other viruses. [5][7][14]More recently, a modified version, 4'-Ethynyl-2'-Deoxycytidine, has been investigated as a potential therapeutic agent for lymphoma and leukemia. [15] The future of EdC and similar nucleoside analogs is bright. The continuous development of new fluorescent azides and advanced imaging techniques, such as super-resolution microscopy, will further enhance the utility of EdC in visualizing DNA synthesis with unprecedented detail. [16]

Conclusion

This compound is a versatile and powerful tool for the study of DNA synthesis and cell proliferation. Its key advantages, stemming from the bio-orthogonal click chemistry used for its detection, include high sensitivity, a gentle protocol that preserves sample integrity, and compatibility with multiplexing. A thorough understanding of its intracellular metabolism, particularly its conversion to EdU, is essential for robust experimental design and accurate data interpretation. As research continues to push the boundaries of cellular imaging and analysis, EdC is poised to remain a valuable component of the molecular biologist's toolkit.

References

- baseclick GmbH. This compound (5-EdC). [Link]

- Jena Bioscience. This compound (5-EdC)

- Diermeier-Daucher, S., et al. (2009). Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry. Cytometry Part A, 75(6), 535-546. [Link]

- baseclick GmbH.

- G-Biosciences.

- Guan, Z., et al. (2011). Intracellular Detection of Cytosine Incorporation in Genomic DNA Using this compound. ChemBioChem, 12(14), 2184-2187. [Link]

- PubChem. 5-Ethynyl-2'-deoxyuridine. [Link]

- Qu, C., et al. (2011). This compound as a new agent for DNA labeling: detection of proliferating cells. Analytical Biochemistry, 417(1), 112-121. [Link]

- Ligasová, A., et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and this compound. Open Biology, 6(1), 150172. [Link]

- Jena Bioscience. This compound (5-EdC), Alkyne-containing Nucleosides. [Link]

- Ligasová, A., et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and this compound. Open Biology, 6(1), 150172. [Link]

- Wikipedia. 5-Ethynyl-2'-deoxyuridine. [Link]

- Ligasová, A., et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. Open Biology, 6(1), 150172. [Link]

- Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420. [Link]

- Kirby, K. A., et al. (2021). 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. Cancers, 13(16), 4059. [Link]

- Piro, G., et al. (2013). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. In Bone Research Protocols (pp. 235-246). Humana Press, Totowa, NJ. [Link]

- Inhibitor Research Hub. 5-Ethynyl-2'-deoxyuridine (5-EdU): Advanced S Phase Detection and Neurodevelopmental Insights. [Link]

- ResearchGate.

- O'Reilly, M. A., & St. Germain, D. L. (2017). deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. bioRxiv, 130769. [Link]

- ResearchGate. What are the best conditions for EDC coupling of 2 small molecules?. [Link]

- Lans, H., et al. (2019). Nucleotide excision repair removes thymidine analog 5-ethynyl-2′-deoxyuridine from the mammalian genome. Proceedings of the National Academy of Sciences, 116(36), 17849-17857. [Link]

- Elabscience.

- ResearchGate. EdC labeling enables super-resolution imaging of DNA structure. (A)... | Download Scientific Diagram. [Link]

- Barr, P. J., et al. (1981). The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. Journal of the Chemical Society, Perkin Transactions 1, 1665-1670. [Link]

- Tsesmetzis, N., et al. (2018). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 19(9), 2642. [Link]

- ClinicalPURSUIT. Scope of EDC in Oncology Clinical Trials. [Link]

- Applied Clinical Trials Online. EDC Possibilities in Oncology. [Link]

- Medrio. How Adaptive Trial-Friendly EDC Benefits Oncology. [Link]

- Fierce Biotech. EDC Functionality, Ease of Data Entry, and Access to Data All Factors in University of Virginia Cancer Center. [Link]

Sources

- 1. This compound as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. 5-Ethynyl-2 -deoxycytidine, (EdC) AldrichCPR 69075-47-4 [sigmaaldrich.com]

- 5. This compound (5-EdC) [baseclick.eu]

- 6. This compound (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound (5-EdC), Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]

- 9. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 14. This compound | 69075-47-4 [chemicalbook.com]

- 15. 4’-Ethynyl-2’-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 5-ethynyl-2'-deoxycytidine (EdC) for High-Fidelity Cell Proliferation Analysis

Authored by: A Senior Application Scientist

Introduction: The Imperative for Accurate Cell Proliferation Measurement

In the fields of cellular biology and drug discovery, the precise measurement of cell proliferation is a cornerstone of experimental inquiry. It provides critical insights into cellular health, toxicological responses, and the efficacy of therapeutic compounds.

Beyond Cell Counting: Why Direct Measurement of DNA Synthesis Matters

While simple cell counting or metabolic assays provide a broad overview of cell population growth, a more nuanced understanding requires the direct measurement of DNA synthesis. This approach specifically identifies cells in the S-phase of the cell cycle, offering a definitive and quantifiable measure of proliferative activity.[1][2] Accurate methods for this measurement involve the incorporation of labeled nucleoside analogs into newly synthesized DNA.[2][3][4]

The Limitations of Traditional Methods: A Case for Innovation

For many years, the gold standard for detecting DNA synthesis has been the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog.[5][6][7] However, the detection of incorporated BrdU requires harsh DNA denaturation steps (using acid or heat) to allow for antibody access.[5][6][7] This process can compromise cell and tissue morphology, degrade epitopes for co-staining, and is often time-consuming.[5][7] These limitations created a need for a gentler, more efficient, and more versatile method, leading to the development of assays based on click chemistry.[8]

Understanding EdC: Mechanism of Action and the Power of Click Chemistry

5-ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine that has emerged as a powerful tool for studying cell proliferation.[3][9] It addresses many of the shortcomings of the BrdU assay by leveraging a bio-orthogonal chemical reaction known as "click chemistry."

The EdC Molecule: A Subtle but Powerful Modification

EdC is structurally similar to the natural nucleoside deoxycytidine, with the key difference being the presence of a small, chemically reactive ethynyl group at the 5-position.[10][11] This minimal modification allows EdC to be readily taken up by cells and incorporated into newly synthesized DNA by cellular polymerases during S-phase.[10][12][13]

The Two-Step Process: Incorporation and Detection

The elegance of the EdC method lies in its two-stage process:

2.2.1 Step 1: Bio-orthogonal Incorporation into DNA

Cell-permeable EdC is added to the cell culture medium, where it is transported into the cell and converted into its triphosphate form (EdCTP).[12][13] During DNA replication, DNA polymerase incorporates EdCTP into the growing DNA strand opposite guanine bases.[10][12]

2.2.2 Step 2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

After the labeling period, cells are fixed and permeabilized. The incorporated ethynyl group of EdC is then detected using a highly specific and efficient click reaction. This involves the covalent ligation of a fluorescently labeled azide to the alkyne group on EdC.[3][10][11] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) sulfate (CuSO4) source by a reducing agent like sodium ascorbate.[9][14] The result is a stable triazole linkage that permanently attaches the fluorescent probe to the site of DNA synthesis.[15]

Visualizing the Mechanism

The following diagram illustrates the core principle of EdC incorporation and detection.

The EdC Advantage: Why It Outperforms BrdU

The adoption of EdC-based proliferation assays is driven by several key advantages over the traditional BrdU method.

Preserving Cellular Integrity: The Gentle Alternative

The most significant advantage of EdC is that its detection does not require DNA denaturation.[3][4][5] The click reaction chemistry is mild and preserves the structural integrity of the cell, its organelles, and crucially, protein epitopes.[7][16]

Multiplexing Compatibility: Unlocking Deeper Insights

Because harsh denaturation is avoided, EdC labeling is highly compatible with subsequent immunocytochemistry (ICC), immunofluorescence (IF), or immunohistochemistry (IHC). Researchers can simultaneously probe for proliferating cells (via EdC) and other protein markers of interest (e.g., cell type-specific markers, cell cycle proteins, or apoptosis markers) within the same sample. This capability is severely limited in BrdU assays where antibodies may not recognize their target epitopes after acid or heat treatment.[5]

Speed and Simplicity: A More Efficient Workflow

The click reaction is rapid, typically completed in about 30 minutes at room temperature.[6][17] In contrast, BrdU detection involves multiple blocking and antibody incubation steps, which can take several hours to overnight.[5] The streamlined EdC protocol significantly reduces hands-on time and accelerates data acquisition.

Comparative Data Summary

| Feature | EdC Assay | BrdU Assay |

| Principle | Incorporation of a cytosine analog, detected by copper-catalyzed "click chemistry".[5] | Incorporation of a thymidine analog, detected by specific antibodies.[5][6] |

| DNA Denaturation | Not required, preserving cellular morphology and antigenicity.[2][5] | Required (acid or heat), which can alter cell structure and destroy epitopes.[5][7] |

| Assay Time | Shorter, with a detection step of ~30-60 minutes.[5][6] | Longer, often requiring an overnight antibody incubation.[5] |

| Multiplexing | Highly compatible with antibody-based staining for other targets.[5] | Challenging due to the harsh denaturation step.[5][7] |

| Signal-to-Noise | Generally superior signal-to-noise ratio.[5] | Can be variable, with potential for higher background. |

| Cytotoxicity | Some studies suggest it may be less toxic than the related compound EdU in certain contexts.[3][13] | Can be cytotoxic at higher concentrations or with longer exposure times. |

Experimental Protocols: From Bench to Data

Core Principles of a Robust EdC Assay

A successful EdC experiment hinges on careful optimization of labeling conditions and meticulous execution of the detection chemistry. The protocols provided below are robust starting points for adherent cells (microscopy) and suspension cells (flow cytometry).

Protocol 1: EdC Staining for High-Content Imaging and Microscopy

This protocol is designed for cells grown on coverslips or in imaging-compatible microplates.

4.2.1 Materials and Reagents

-

Cells cultured on sterile coverslips or imaging plates.

-

This compound (EdC) stock solution (e.g., 10 mM in DMSO).[9]

-

Click Reaction Buffer (prepare fresh):

-

Copper (II) Sulfate (CuSO4) (e.g., 100 mM stock in H₂O).

-

Fluorescent Azide (e.g., 2 mM stock in DMSO).

-

Reducing Agent: Sodium Ascorbate (e.g., 1 M stock in H₂O, prepare fresh).[14]

-

Reaction Buffer Base (e.g., PBS or Tris-buffered saline).

-

-

Wash Buffer: PBS with 3% Bovine Serum Albumin (BSA).[14]

-

Nuclear Counterstain: DAPI or Hoechst 33342 solution.[14]

-

Mounting Medium.

4.2.2 Step-by-Step Procedure

-

EdC Labeling: Add EdC to the cell culture medium to a final concentration of 10-20 µM. Incubate for a duration appropriate for your cell type's doubling time (e.g., 1-2 hours for rapidly dividing cells, or longer for slow-growing cells).

-

Fixation: Remove the culture medium and wash cells once with PBS. Add the 4% PFA fixative and incubate for 15 minutes at room temperature.[6][14]

-

Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.[14]

-

Permeabilization: Add 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature.[6][14]

-

Washing: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[14]

-

Click Reaction: Prepare the reaction cocktail immediately before use. For each 1 mL of reaction cocktail, add components in the following order: 889 µL PBS, 20 µL CuSO4 solution (final conc. 2 mM), 1 µL fluorescent azide (final conc. 2 µM), and 40 µL sodium ascorbate solution (final conc. 40 mM).

-

Note: Always add the sodium ascorbate last to initiate the reaction.

-

-

Add the reaction cocktail to the cells, ensuring they are fully covered. Incubate for 30 minutes at room temperature, protected from light.[6][17]

-

Washing: Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.[6]

-

Nuclear Staining: Incubate with a nuclear counterstain like Hoechst or DAPI according to the manufacturer's instructions (e.g., 5 µg/mL for 15-30 minutes).[14]

-

Final Washes & Mounting: Wash twice with PBS. Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Image using a fluorescence microscope with filter sets appropriate for the chosen fluorescent azide and nuclear stain.

4.2.3 Workflow Diagram

Protocol 2: EdC Staining for Flow Cytometry Analysis

This protocol is adapted for cells grown in suspension or adherent cells that have been harvested.

4.3.1 Specific Considerations for Suspension Cells

The core chemistry remains the same, but washes are performed by centrifugation. Use microcentrifuge tubes or a 96-well plate compatible with centrifugation.

4.3.2 Step-by-Step Procedure

-

EdC Labeling: Add EdC to the cell suspension culture to a final concentration of 10-20 µM. Incubate for the desired duration.

-

Harvest & Wash: Harvest cells by centrifugation (e.g., 300-400 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with 1 mL of 3% BSA in PBS.

-

Fixation: Resuspend the cell pellet in 100 µL of 4% PFA fixative. Incubate for 15 minutes at room temperature.[6]

-

Washing: Add 1 mL of 3% BSA in PBS, centrifuge, and discard the supernatant. Repeat the wash.

-

Permeabilization: Resuspend the cell pellet in 100 µL of 0.5% Triton X-100 in PBS. Incubate for 20 minutes at room temperature.[6]

-

Washing: Add 1 mL of 3% BSA in PBS, centrifuge, and discard the supernatant. Repeat the wash.

-

Click Reaction: Prepare the reaction cocktail as described in Protocol 1. Resuspend the cell pellet in 100-500 µL of the reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[6]

-

Washing: Add 1 mL of 3% BSA in PBS to stop the reaction, centrifuge, and discard the supernatant. Repeat the wash.

-

DNA Staining (Optional but Recommended): For cell cycle analysis, resuspend cells in a DNA staining solution (e.g., DAPI or Propidium Iodide with RNase A). Incubate as required.

-

Analysis: Resuspend the final cell pellet in an appropriate buffer (e.g., PBS with 1% BSA). Analyze on a flow cytometer.

Critical Parameters and Optimization

-

EdC Concentration and Labeling Time: The optimal concentration and time can vary between cell lines. A typical starting point is 10 µM for 1-2 hours. For long-term studies, lower concentrations may be necessary to minimize potential cytotoxicity.[3]

-

Fixation and Permeabilization: While PFA and Triton X-100 are standard, other methods like methanol or saponin-based buffers can be used, especially if required for compatibility with specific antibody staining.[14]

-

Copper Catalyst: Copper can be cytotoxic. Ensure all reaction components are thoroughly washed out before proceeding with live-cell applications or further culturing (not applicable to the endpoint assays described here).

Data Analysis and Interpretation

Imaging Data: Quantifying Proliferating Cells

In microscopy images, EdC-positive cells will exhibit bright nuclear fluorescence. Data is typically presented as the percentage of EdC-positive nuclei relative to the total number of nuclei (identified by DAPI or Hoechst counterstain). Automated image analysis software can be used for high-throughput quantification.

Flow Cytometry Data: Gating Strategies for S-Phase Population

Flow cytometry provides quantitative data on a per-cell basis.

-

Gating: First, gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H). Then, gate on the cell population of interest based on forward and side scatter (FSC vs. SSC).

-

Quantification: Create a histogram of the fluorescence intensity from the EdC detection channel. A clear distinction between a negative and a bright positive population should be visible. Set a gate on the positive population to determine the percentage of proliferating cells.

-

Cell Cycle Analysis: If a DNA content stain was included, a bivariate plot of EdC fluorescence vs. DNA content can be created. This allows for the precise identification of cells in G0/G1, S, and G2/M phases of the cell cycle. EdC-positive cells will be exclusively in the S-phase population.

Applications in Research and Drug Discovery

The robustness and versatility of the EdC assay make it suitable for a wide range of applications:

-

Assessing Compound Cytotoxicity and Cytostasis: Differentiate between compounds that kill cells (cytotoxic) and those that merely halt proliferation (cytostatic).

-

High-Throughput Screening (HTS): The simple and fast protocol is amenable to automation for screening large compound libraries for modulators of cell proliferation.[13]

-

In Vivo Proliferation Studies: EdC can be administered to animals to label proliferating cells in various tissues, which can then be analyzed by histology or flow cytometry.[3]

-

Developmental Biology: Track cell division during embryonic development and tissue regeneration.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No/Weak EdC Signal | - Inefficient EdC incorporation (cells not proliferating).- Inactive click reaction components.- Insufficient permeabilization. | - Use a positive control cell line known to proliferate.- Prepare fresh sodium ascorbate solution for each experiment.[14]- Optimize permeabilization time or Triton X-100 concentration. |

| High Background Staining | - Insufficient washing.- Non-specific binding of the fluorescent azide.- Copper catalyst remaining in the sample. | - Increase the number and duration of wash steps, especially after the click reaction.[6]- Ensure 3% BSA is included in wash buffers.- Titrate the concentration of the fluorescent azide. |

| Cell Loss (Flow Cytometry) | - Harsh centrifugation.- Cell clumping. | - Keep centrifugation speeds at recommended levels (e.g., 300-400 x g).[6]- Ensure single-cell suspension before fixation; use a cell strainer if necessary.[18] |

| Inconsistent Results | - Variability in cell seeding density.- Inconsistent incubation times.- "Edge effects" in microplates. | - Ensure uniform cell seeding.- Use timers to ensure consistent incubation periods for all steps.- Avoid using the outer wells of plates for quantification or fill them with PBS to maintain humidity.[19] |

Conclusion: The Role of EdC in Modern Cell Biology

This compound (EdC) has established itself as a superior alternative to traditional methods for measuring DNA synthesis. By combining bio-orthogonal labeling with the efficiency and gentleness of click chemistry, EdC provides researchers with a fast, sensitive, and highly versatile tool. Its compatibility with multiplexing opens the door to more complex and informative studies, allowing for a deeper understanding of the intricate processes that govern cell proliferation in both health and disease.

References

- Qu, J., Wang, Y., Zhang, Y., et al. This compound as a new agent for DNA labeling: detection of proliferating cells. Anal Biochem. 2011;417(1):109-115.

- Carell, T., Kurz, M. Q., Müller, M., et al. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine. Angew Chem Int Ed Engl. 2011;50(39):9105-9108.

- Carell, T., Kurz, M. Q., Müller, M., et al. Intracellular detection of cytosine incorporation in genomic DNA by using this compound. Angew Chem Int Ed Engl. 2011;50(39):9105-8.

- Jena Bioscience. This compound (5-EdC), DNA synthesis monitoring (Cell proliferation).

- baseclick GmbH. This compound (5-EdC).

- Qu, J., Wang, Y., Zhang, Y., et al. 5-Ethynyl-2 '-deoxycytidine as a new agent for DNA labeling: Detection of proliferating cells. ResearchGate. 2011.

- Ligasová, A., Strunin, D., & Koberna, K. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and this compound. FEBS J. 2016;283(22):4103-4113.

- Vector Laboratories. EdU Cell Proliferation Assay Protocol for Fluorescent Microscopy.

- Nguyen, T. T., Hulme, A. E., & Sugden, B. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. J Biol Chem. 2021;296:100155.

- Elabscience. Overview of Common Cell Proliferation Assays. Elabscience. 2024.

- The Drug-Induced Injury Tube Channel. The Difference between BrdU and EdU (Cell proliferation assays). YouTube. 2023.

- MCE. [Troubleshooting] How to detect cell proliferation with EdU (HY-118411)? ResearchGate. 2024.

- Salic, A., & Mitchison, T. J. A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proc Natl Acad Sci U S A. 2008;105(7):2415-2420.

- Kusumbe, A. P., & Bapat, S. A. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Methods Mol Biol. 2014;1130:295-304.

Sources

- 1. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]

- 2. pnas.org [pnas.org]

- 3. This compound as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. This compound (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 10. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular detection of cytosine incorporation in genomic DNA by using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (5-EdC) [baseclick.eu]

- 14. vectorlabs.com [vectorlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. lumiprobe.com [lumiprobe.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

5-Ethynyl-2'-Deoxycytidine (EdC): A Technical Guide for Advanced Cell Proliferation Studies and Beyond

This guide provides an in-depth exploration of 5-ethynyl-2'-deoxycytidine (EdC), a powerful nucleoside analog for labeling newly synthesized DNA. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a comprehensive understanding of EdC's chemical properties, mechanism of action, and its practical applications, particularly in the context of cell proliferation assays. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Unveiling the Chemical Identity of this compound

This compound (EdC) is a synthetic analog of the natural nucleoside, 2'-deoxycytidine.[1] The key structural feature that underpins its utility in modern biological research is the presence of a terminal ethynyl group at the 5-position of the cytidine base.[2] This small, bio-orthogonal functional group is the linchpin for its detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), more commonly known as "click chemistry."[3]

Below is a summary of its key chemical and physical properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₃O₄[4] |

| Molecular Weight | 251.24 g/mol [4] |

| CAS Number | 69075-47-4[4] |

| Appearance | White to off-white solid[3] |

| Purity | ≥ 95-99% (HPLC)[3][4] |

| Solubility | Soluble in DMSO and PBS[4][5] |

| Spectroscopic Properties | λmax: 291 nm (in Tris-HCl, pH 7.5)[4] |

The structural integrity of EdC, particularly the ethynyl group, is paramount for its function. This group does not interfere with the natural DNA structure and function, allowing for its incorporation by cellular machinery.[6]

Caption: Chemical structure of this compound.

The Intracellular Journey and Mechanism of Action

EdC is a cell-permeable compound that, once inside the cell, undergoes a series of enzymatic conversions to become its active triphosphate form.[3] This triphosphate analog is then recognized by DNA polymerases and incorporated into newly synthesized DNA during the S-phase of the cell cycle, in place of its natural counterpart, deoxycytidine triphosphate.[2][3]

An important and often overlooked aspect of EdC's metabolism is its potential conversion to 5-ethynyl-2'-deoxyuridine (EdU).[3][7] This conversion is catalyzed by cytidine deaminase, an enzyme whose activity can vary significantly between different organisms and cell types.[3] Consequently, positive results from EdC labeling experiments may represent a mixture of both EdC and EdU incorporation into the DNA.[3] Research has shown that in some human cell lines, EdC is so effectively converted to EdU that detectable amounts of EdC in the DNA are negligible, with the observed effects being primarily due to EdU incorporation.[7][8] This is a critical consideration for data interpretation, as EdU has been reported to exhibit higher cytotoxicity than EdC.[1][9]

The lower cytotoxicity of EdC is believed to be related to the less efficient conversion of EdC to its triphosphate form (EdCTP) compared to the conversion of EdU to EdUTP, and the fact that EdCTP is not as readily recognized by the DNA replication machinery.[7][10]

Caption: Intracellular metabolism and incorporation of EdC.

A Superior Alternative to Traditional Proliferation Assays

For decades, the gold standard for measuring cell proliferation has been the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog.[11][12] However, the detection of incorporated BrdU requires harsh DNA denaturation steps, typically using acid or heat, to expose the BrdU epitope for antibody binding.[11][13] This process can compromise the structural integrity of the cell and is often incompatible with other staining methods.[11]

EdC, along with its counterpart EdU, offers a significant advancement in cell proliferation assays.[6] The detection of EdC is based on the highly specific and efficient click chemistry reaction, which covalently links a fluorescently labeled azide to the ethynyl group of EdC.[3][6] This method offers several key advantages:

-

No DNA Denaturation: Preserves cellular morphology and antigenicity, making it ideal for multiplexing with immunostaining.[3]

-

High Sensitivity and Low Background: The click reaction is highly specific, resulting in a high signal-to-noise ratio and clean backgrounds.[3]

-

Speed and Simplicity: The protocol is significantly faster and simpler than the BrdU assay.[6]

-

Broad Compatibility: Applicable across a wide range of sample types, including cultured cells, tissue sections, and whole organisms.[3]

Experimental Protocol: EdC-Based Cell Proliferation Assay

The following is a generalized, step-by-step protocol for an EdC-based cell proliferation assay. It is crucial to optimize incubation times and concentrations for specific cell types and experimental conditions.

Materials:

-

This compound (EdC)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Click chemistry reaction cocktail:

-

Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper catalyst ligand (e.g., THPTA)

-

Reaction buffer

-

-

Wash buffer (e.g., 3% BSA in PBS)

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

Cell Seeding and Treatment: Seed cells in a suitable culture vessel and allow them to adhere. Treat with experimental compounds as required.

-

EdC Labeling: Add EdC to the cell culture medium at a final concentration of 10-20 µM. The optimal concentration should be determined empirically. Incubate for a period that allows for sufficient incorporation into the DNA of proliferating cells (e.g., 1-4 hours).

-

Fixation: Carefully remove the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

Click Reaction: Wash the permeabilized cells twice with 3% BSA in PBS. Prepare the click reaction cocktail according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Washing and Counterstaining: Wash the cells three times with 3% BSA in PBS. If desired, counterstain the nuclei with a suitable dye like DAPI.

-

Imaging and Analysis: Mount the coverslips or acquire data using a fluorescence microscope or flow cytometer.

Caption: Experimental workflow for an EdC-based cell proliferation assay.

Beyond Proliferation: Other Applications of EdC

While its primary application is in monitoring DNA synthesis, EdC has also been investigated for its antiviral and antimetabolic properties.[5][14] It has been shown to inhibit the replication of Herpes Simplex Virus-1 (HSV-1) and reduce the cytopathogenicity of HSV-1, HSV-2, and vaccinia virus strains.[5] Furthermore, EdC acts as an inhibitor of thymidylate synthetase, an enzyme crucial for the synthesis of thymidine.[5][14]

Conclusion and Future Perspectives

This compound represents a significant advancement in the tools available for studying DNA synthesis and cell proliferation. Its ease of use, high sensitivity, and compatibility with other analytical techniques make it a superior alternative to traditional methods like BrdU labeling. While the intracellular conversion of EdC to EdU is an important consideration, its lower cytotoxicity profile offers a distinct advantage in long-term labeling experiments. As research continues to demand more precise and less invasive methods for cellular analysis, the utility of EdC and other "clickable" nucleoside analogs is poised to expand, offering deeper insights into the complex processes of cell life and disease.

References

- Jena Bioscience. (n.d.). This compound (5-EdC), DNA synthesis monitoring (Cell proliferation).

- baseclick GmbH. (n.d.). This compound (5-EdC).

- Ligasová, A., Koberna, K., & Raška, I. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. Open biology, 6(1), 150215. [Link]

- Jena Bioscience. (n.d.). This compound (5-EdC), Alkyne-containing Nucleosides.

- baseclick GmbH. (n.d.). EdU proliferation: Applications, assay kits & techniques.

- Chen, Y., et al. (2010). Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system. Journal of neuroscience methods, 194(1), 48-56. [Link]

- Qu, D., et al. (2011). This compound as a new agent for DNA labeling: detection of proliferating cells. Analytical biochemistry, 417(1), 112-121. [Link]

- Qu, D., et al. (2011). This compound as a new agent for DNA labeling: detection of proliferating cells. Analytical biochemistry, 417(1), 112-121. [Link]

- Ligasová, A., Koberna, K., & Raška, I. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. Open biology, 6(1), 150215. [Link]

- Ligasová, A., Koberna, K., & Raška, I. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. Open biology, 6(1), 150215. [Link]

- Ligasová, A., Koberna, K., & Raška, I. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. Open biology, 6(1), 150215. [Link]

- Wikipedia. (2023, November 29). 5-Ethynyl-2'-deoxyuridine.

- Parfitt, D. E., et al. (2012). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. In Skeletal Development and Repair (pp. 21-33). Humana Press. [Link]

- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.

- Elabscience. (2023, October 16). Cell Function | Overview of Common Cell Proliferation Assays.

- Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.

- Jena Bioscience. (n.d.). 5-Ethynyl-2'-deoxyuridine (5-EdU), DNA synthesis monitoring (Cell proliferation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (5-EdC) [baseclick.eu]

- 4. This compound (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 5. caymanchem.com [caymanchem.com]

- 6. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]

- 7. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. This compound as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 13. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | 69075-47-4 [chemicalbook.com]

The Curious Case of the Chameleon Nucleoside: An In-depth Technical Guide to the Intracellular Conversion of EdC to EdU

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Simple Label

In the dynamic field of cell biology, the precise monitoring of DNA synthesis is paramount to understanding cellular proliferation, tissue homeostasis, and the efficacy of therapeutic agents. For years, researchers have relied on nucleoside analogs that are incorporated into newly synthesized DNA. Among these, 5-ethynyl-2'-deoxyuridine (EdU) has gained widespread adoption due to its sensitive and non-denaturing detection via click chemistry.[1][2][3] Its lesser-known counterpart, 5-ethynyl-2'-deoxycytidine (EdC), has been proposed as a potentially less toxic alternative for long-term studies.[4][5] However, a fascinating and critical intracellular transformation complicates this narrative: the conversion of EdC to EdU. This guide provides a comprehensive technical exploration of this phenomenon, offering insights into the underlying mechanisms, robust methodologies for its investigation, and the critical implications for experimental design and data interpretation.

Section 1: The Unexpected Transformation - Unmasking the Conversion of EdC to EdU